molecular formula C10H12F2N4 B3080285 5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carbonitrile CAS No. 1082745-53-6

5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carbonitrile

Cat. No. B3080285
Key on ui cas rn: 1082745-53-6
M. Wt: 226.23 g/mol
InChI Key: PSYAZOGUWFIFLN-UHFFFAOYSA-N
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Patent
US07964607B2

Procedure details

Following the procedure for the preparation of 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide but substituting 5-amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carbonitrile provided the title compound. 400 MHz 1H NMR (CD3OD) δ 8.01 (s, 1H), 4.19 (m, 1H), 2.22-1.90 (m, 8H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1N(C2C=CC=CC=2[O:13]C)N=CC=1C(N)=O.[NH2:18][C:19]1[N:23]([CH:24]2[CH2:29][CH2:28][C:27]([F:31])([F:30])[CH2:26][CH2:25]2)[N:22]=[CH:21][C:20]=1[C:32]#[N:33]>>[NH2:18][C:19]1[N:23]([CH:24]2[CH2:29][CH2:28][C:27]([F:31])([F:30])[CH2:26][CH2:25]2)[N:22]=[CH:21][C:20]=1[C:32]([NH2:33])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=NN1C1=C(C=CC=C1)OC)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=NN1C1CCC(CC1)(F)F)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1C1CCC(CC1)(F)F)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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